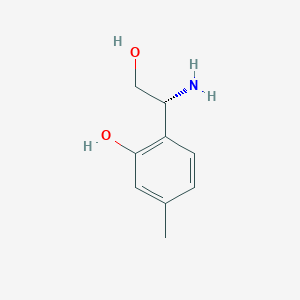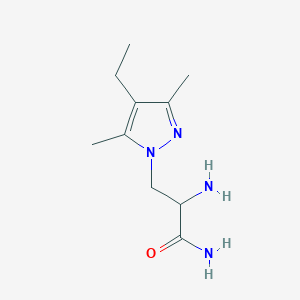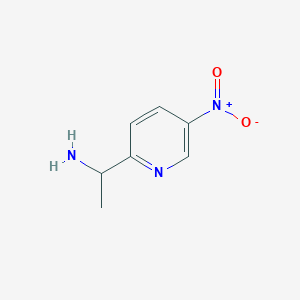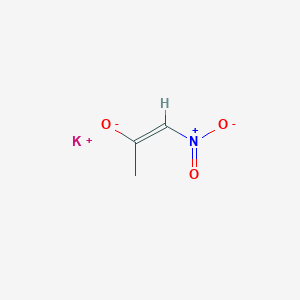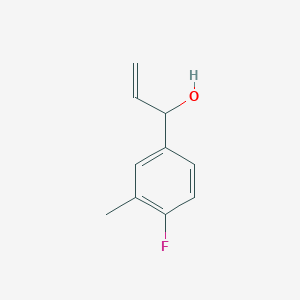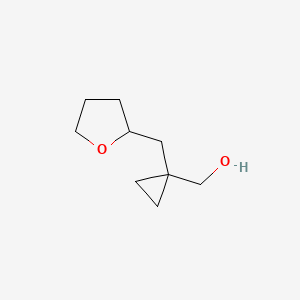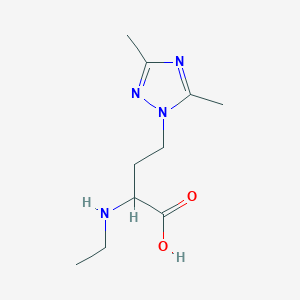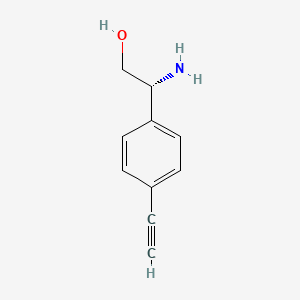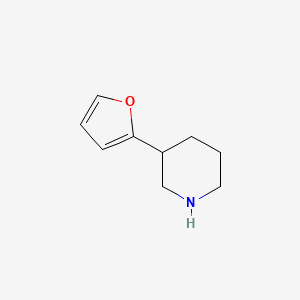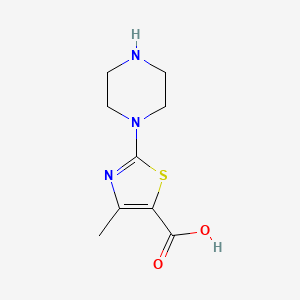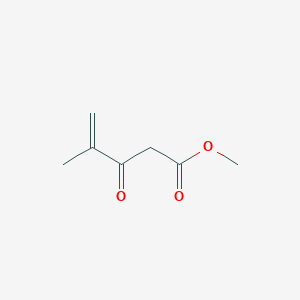
Methyl 4-methyl-3-oxopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 4-methyl-3-oxopent-4-enoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-methyl-3-oxopentanoic acid.
Reduction: 4-methyl-3-hydroxypent-4-enoate.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with a different position of the double bond.
Methyl 4-oxo-4-phenylbut-2-enoate: Contains a phenyl group instead of a methyl group.
Methyl 3-oxopent-4-enoate: Lacks the additional methyl group at the 4-position.
Uniqueness
Methyl 4-methyl-3-oxopent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and an ester group in close proximity allows for diverse chemical transformations and applications .
Propriétés
Numéro CAS |
37734-09-1 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3 |
Clé InChI |
UHLXTXULAPQFKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


